molecular formula C24H20N4O3 B12000105 3-[2-(benzyloxy)phenyl]-N'-[(E)-(3-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

3-[2-(benzyloxy)phenyl]-N'-[(E)-(3-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B12000105
M. Wt: 412.4 g/mol
InChI Key: RATNVSIISASRRT-MFKUBSTISA-N
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Description

3-[2-(benzyloxy)phenyl]-N’-[(E)-(3-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound with a unique structure that includes a pyrazole ring, a benzyloxy group, and a hydroxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(benzyloxy)phenyl]-N’-[(E)-(3-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-hydroxybenzaldehyde with 3-[2-(benzyloxy)phenyl]-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[2-(benzyloxy)phenyl]-N’-[(E)-(3-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-[2-(benzyloxy)phenyl]-N’-[(E)-(3-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-(benzyloxy)phenyl]-N’-[(E)-(3-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(benzyloxy)phenyl]-N’-[(E)-(3-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. Its structure allows for various modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C24H20N4O3

Molecular Weight

412.4 g/mol

IUPAC Name

N-[(E)-(3-hydroxyphenyl)methylideneamino]-3-(2-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C24H20N4O3/c29-19-10-6-9-18(13-19)15-25-28-24(30)22-14-21(26-27-22)20-11-4-5-12-23(20)31-16-17-7-2-1-3-8-17/h1-15,29H,16H2,(H,26,27)(H,28,30)/b25-15+

InChI Key

RATNVSIISASRRT-MFKUBSTISA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=NNC(=C3)C(=O)N/N=C/C4=CC(=CC=C4)O

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=NNC(=C3)C(=O)NN=CC4=CC(=CC=C4)O

Origin of Product

United States

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